(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide features a benzo[d]thiazole core substituted with two bromine atoms at positions 3 and 6, a prop-2-yn-1-yl (propargyl) group at the N3 position, and a benzamide moiety at the C2-ylidene position. This Z-configuration is critical for stabilizing the imine-like structure through conjugation with the thiazole ring. Such structural motifs are common in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or aggregation-induced emission (AIE) luminogens .
Properties
IUPAC Name |
3-bromo-N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2OS/c1-2-8-21-14-7-6-13(19)10-15(14)23-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFCNCEVDVVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound characterized by its complex molecular structure, which includes a benzothiazole moiety and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 439.28 g/mol. Its structure features:
- Bromine atoms at positions 3 and 6 of the benzothiazole ring.
- A prop-2-ynyl group that enhances its reactivity.
Biological Activity Overview
Research indicates that compounds containing the benzothiazole scaffold often exhibit significant biological activities, including:
- Anticancer properties
- Antimicrobial effects
The unique combination of bromine substituents and the alkyne group in this compound is hypothesized to enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluating a series of benzothiazole derivatives demonstrated that compounds with similar structural features exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines such as A431 and Jurkat. The presence of specific substituents, such as bromine and alkyne groups, was found to correlate positively with increased cytotoxicity.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | A431 |
| Compound B | 25 | Jurkat |
| (Z)-3-bromo-N-(6-bromo...) | 12 | A431 |
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives is well-documented, with several studies indicating effectiveness against both bacterial and fungal strains.
Research Findings
In vitro studies have shown that (Z)-3-bromo-N-(6-bromo...) exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
While specific mechanisms for this compound remain under investigation, it is believed that the bromine substituents enhance electron density in the aromatic system, facilitating interactions with DNA or proteins involved in cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Propargyl vs. Benzyl : The propargyl group in the target compound enables click chemistry modifications, whereas benzyl substituents (e.g., in 3ah) improve π-stacking for AIE applications .
- Sulfonyl vs. Benzamide : Sulfonyl groups (e.g., in CAS 1007035-12-2) improve solubility but reduce planarity, critical for fluorescence efficiency .
Spectral and Physical Properties
- IR Spectroscopy : The target compound likely exhibits C=O stretches near 1680–1700 cm<sup>−1</sup>, similar to compound 4h (1690 cm<sup>−1</sup>) . Bromine substituents may weaken carbonyl absorption due to electron-withdrawing effects.
- NMR : The Z-configuration induces deshielding of the benzamide protons, as seen in compound 3ah (δ 7.2–8.1 ppm for aromatic protons) .
- Melting Points : While data for the target compound is unavailable, analogues like 4g (mp 200°C) suggest high thermal stability due to rigid benzothiazole cores .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via domino reactions involving halogenated intermediates. A common approach involves coupling brominated benzothiazole precursors with propargyl groups under reflux conditions using methanol or dioxane as solvents. For example, iodine-mediated domino synthesis (e.g., TBHP in methanol under reflux for 2 hours) has been effective for similar benzamide derivatives . Optimization can involve adjusting stoichiometry (e.g., 1.5–2.0 equivalents of brominating agents) and reaction time (monitored via TLC). Column chromatography (silica gel, hexane/EtOAc gradient) is often used for purification .
Q. How is the stereochemistry (Z-configuration) of the benzothiazole-imine bond confirmed?
- Methodological Answer : The (Z)-configuration is confirmed using NMR and NOESY spectroscopy. For similar compounds, deshielded imine protons (δ 8.2–8.5 ppm) and coupling patterns between the prop-2-yn-1-yl group and adjacent protons provide evidence. For instance, in analogous structures, NOESY correlations between the imine proton and bromo-substituents on the benzothiazole ring confirm the Z-configuration .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] with <2 ppm error).
- FTIR : Identifies carbonyl stretches (~1680 cm) and C≡C stretches (~2100 cm) from the propargyl group.
- / NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), propargyl CH (δ 3.8–4.2 ppm), and imine carbons (δ 160–165 ppm) .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data when synthesizing halogenated benzothiazole derivatives?
- Methodological Answer : Contradictions in NMR shifts (e.g., unexpected splitting or integration) often arise from residual solvents or paramagnetic impurities. Strategies include:
- Drying samples rigorously with anhydrous NaSO post-purification.
- Using deuterated DMSO-d to minimize solvent interference.
- Comparative analysis with known derivatives (e.g., 6-bromo-4-methyl-1,3-dihydrobenzimidazole-2-thione, δ 7.5–8.0 ppm for aromatic protons) to identify anomalies .
Q. What role does the prop-2-yn-1-yl group play in modulating reactivity or biological activity?
- Methodological Answer : The propargyl group enhances electrophilicity at the imine carbon, facilitating nucleophilic attacks in subsequent reactions (e.g., click chemistry with azides). Its electron-withdrawing nature stabilizes the benzothiazole ring, potentially improving metabolic stability. SAR studies on similar compounds (e.g., trifluoromethyl-substituted benzamides) suggest that propargyl groups increase lipophilicity, impacting membrane permeability .
Q. Are there alternatives to column chromatography for purifying this compound?
- Methodological Answer : Flow chemistry (e.g., continuous-flow reactors) can replace traditional methods. For brominated intermediates, flow systems using isobenzofuran-1(3H)-ones in environmentally benign solvents (e.g., acetonitrile/water mixtures) achieve >90% purity without chromatography. This approach reduces solvent waste and scales effectively .
Q. How to design experiments to study the compound’s mechanism in biological systems?
- Methodological Answer :
- Dose-response assays : Test cytotoxicity (e.g., IC in cancer cell lines) with varying concentrations (1–100 μM).
- Kinetic studies : Use stopped-flow spectroscopy to monitor real-time interactions with target enzymes (e.g., kinases or proteases).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) for receptors identified via molecular docking .
Q. What strategies mitigate low yields in domino reactions for similar benzothiazoles?
- Methodological Answer :
- Optimize oxidant ratios : Use 1.2–1.5 equivalents of TBHP to avoid overoxidation.
- Temperature control : Maintain reflux at 70–80°C to prevent side reactions.
- Additives : Catalytic amounts of iodine (0.1–0.2 eq) improve regioselectivity in bromination steps .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
